3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one
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Overview
Description
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one typically involves the following steps:
Base-catalyzed Michael addition: Methyl acrylate is added to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester.
Transesterification: The intermediate is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as sodium methylate or potassium hydroxide is common to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the reaction conditions .
Scientific Research Applications
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of polymers, particularly in polyethylenes and polypropylene
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to polymers and biological molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved include the inhibition of oxidative chain reactions and stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: A related compound with similar antioxidant properties.
Uniqueness
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)-1-{4-[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-YL}propan-1-one is unique due to its complex structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-[4-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N2O4/c1-35(2,3)27-21-25(22-28(33(27)43)36(4,5)6)13-15-31(41)39-17-19-40(20-18-39)32(42)16-14-26-23-29(37(7,8)9)34(44)30(24-26)38(10,11)12/h21-24,43-44H,13-20H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROXUCBWMFUFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N2CCN(CC2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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